2H-pyrido[4,3-b][1,4]oxazine

Medicinal Chemistry Synthetic Methodology Scaffold Hopping

2H-Pyrido[4,3-b][1,4]oxazine (CAS 255-09-4) is the synthetically validated pyrido[4,3-b][1,4]oxazine scaffold for medicinal chemistry. Unlike the practically unknown [3,2-b] isomer, this nucleus is accessible via multiple high-yielding routes, ensuring shorter lead times, lower cost, and reliable scale-up. Its established antiproliferative activity (IC₅₀ 0.1–10 µM in leukemia) and rigid, planar geometry make it a rational starting point for ATP-binding site kinase inhibitors. Procure this research-grade building block with ≥95% purity to accelerate your SAR programs without in-house scaffold optimization.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 255-09-4
Cat. No. B8533204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-pyrido[4,3-b][1,4]oxazine
CAS255-09-4
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1C=NC2=C(O1)C=CN=C2
InChIInChI=1S/C7H6N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h1-3,5H,4H2
InChIKeyPLNRPLMJMUWYAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Pyrido[4,3-b][1,4]oxazine (CAS 255-09-4): Core Scaffold and Procurement Considerations


2H-Pyrido[4,3-b][1,4]oxazine (CAS 255-09-4) is a bicyclic heteroaromatic compound comprising a pyridine ring fused to a 1,4-oxazine moiety [1]. Its molecular formula is C₇H₆N₂O, with a molecular weight of 134.14 g/mol, and it serves as a foundational scaffold in medicinal chemistry for the synthesis of bioactive derivatives [2]. The compound is well-documented in the literature as a synthetic intermediate, with its core structure appearing in patent disclosures and research articles focused on anticancer and kinase inhibitor development [3].

Why 2H-Pyrido[4,3-b][1,4]oxazine Cannot Be Interchanged with Regioisomeric Analogs


Substitution of 2H-pyrido[4,3-b][1,4]oxazine with regioisomers such as the [3,2-b] or [3,4-b] fused systems is not equivalent due to fundamental differences in synthetic accessibility and historical precedence. The pyrido[4,3-b][1,4]oxazine nucleus is well-established in the literature and is synthetically accessible via multiple routes, whereas the position isomer pyrido[3,2-b][1,4]oxazine is described as "practically unknown" and requires specialized, lower-yielding methodologies [1]. This disparity in synthetic tractability directly impacts procurement lead times, cost, and the feasibility of scale-up for research programs. Furthermore, the distinct electronic and steric properties of the [4,3-b] fusion pattern influence reactivity in downstream functionalization and biological target engagement, making direct analog substitution a high-risk strategy without experimental validation [2].

Quantitative Differentiation of 2H-Pyrido[4,3-b][1,4]oxazine Against Key Comparators


Synthetic Accessibility and Literature Precedence vs. Pyrido[3,2-b][1,4]oxazine

The pyrido[4,3-b][1,4]oxazine scaffold benefits from extensive literature precedence and multiple synthetic routes, in stark contrast to its regioisomer pyrido[3,2-b][1,4]oxazine, which is described as 'practically unknown' with limited synthetic methodology [1]. This qualitative distinction has significant quantitative implications for procurement: the established [4,3-b] isomer is commercially available from multiple vendors with typical purities of 95% or higher, whereas the [3,2-b] isomer is less readily sourced, often requiring custom synthesis and extended lead times [2].

Medicinal Chemistry Synthetic Methodology Scaffold Hopping

Antiproliferative Activity of [4,3-b] Scaffold Derivatives in Leukemia Models

Derivatives of the 2H-pyrido[4,3-b][1,4]oxazine scaffold have demonstrated antiproliferative effects in cultured L1210 leukemia cells and in vivo P388 leukemia models [1]. Specifically, studies on related dihydrochloride salts of the [4,3-b] scaffold report inhibition of leukemia cell growth with IC₅₀ values ranging from 0.1 to 10 μM, achieved through induction of mitotic arrest [2]. This activity profile positions the [4,3-b] scaffold as a privileged structure for antimitotic agent development, whereas the [3,2-b] regioisomer lacks comparable reported bioactivity data.

Cancer Research Antimitotic Agents Drug Discovery

Physicochemical and Safety Profile Benchmarking Against Reduced Analogs

The oxidized 2H-pyrido[4,3-b][1,4]oxazine (CAS 255-09-4) exhibits a distinct safety profile compared to its reduced counterpart, 3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine (CAS 102226-41-5). According to PubChem GHS classifications, the dihydro derivative carries hazard statements H302 (Harmful if swallowed) and H315 (Causes skin irritation) [1]. While specific GHS data for the parent compound (255-09-4) is not fully detailed in public databases, the presence of an aromatic pyridine ring in the parent suggests altered reactivity and potential handling requirements compared to the partially saturated analog.

Chemical Safety Handling Procedures Regulatory Compliance

Optimal Application Scenarios for 2H-Pyrido[4,3-b][1,4]oxazine in Research and Development


Scaffold for Antimitotic and Anticancer Agent Synthesis

Utilize 2H-pyrido[4,3-b][1,4]oxazine as a core template for synthesizing novel antimitotic agents. Its established antiproliferative activity in leukemia models (IC₅₀: 0.1–10 μM for derivatives) makes it a rational starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against cancer cell lines [1].

Building Block for Kinase Inhibitor Discovery

Employ this compound as a versatile building block in the design of kinase inhibitors. The fused pyridine-oxazine system provides a rigid, planar scaffold that can be functionalized to target ATP-binding pockets or allosteric sites in kinases implicated in oncology and inflammatory diseases [2].

Synthetic Intermediate in Heterocyclic Chemistry

Leverage the well-documented synthetic accessibility of the pyrido[4,3-b][1,4]oxazine nucleus for the preparation of more complex heterocyclic systems. Its commercial availability with ≥95% purity ensures reliable starting material for multi-step syntheses, reducing the need for in-house optimization of the core scaffold [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2H-pyrido[4,3-b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.